

A Comprehensive Technical Guide to 5-Methoxypyrimidin-4-ol

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Compound of Interest

Compound Name: 5-Methoxypyrimidin-4-ol

Cat. No.: B372761

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **5-Methoxypyrimidin-4-ol**, a key heterocyclic compound in the development of novel therapeutic agents and agrochemicals. This document details its chemical identity, synthesis protocols, physicochemical properties, and biological significance, with a focus on its role as a versatile synthetic intermediate.

Chemical Identity and Synonyms

5-Methoxypyrimidin-4-ol is a pyrimidine derivative that can exist in tautomeric forms. The most stable and commonly referred to tautomer is 5-methoxyuracil or 2,4-dihydroxy-5-methoxypyrimidine.

CAS Number: 6623-81-0[\[1\]](#)

Synonyms:

- 2,4-Dihydroxy-5-methoxypyrimidine[\[2\]](#)
- 5-Methoxyuracil[\[1\]](#)[\[3\]](#)
- 5-Methoxy-2,4-pyrimidinediol[\[1\]](#)
- 5-methoxypyrimidine-2,4(1H,3H)-dione[\[1\]](#)

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 2,4-Dihydroxy-5-methoxypyrimidine is presented below. This information is crucial for its identification, purification, and application in synthetic chemistry.

Property	Value	Reference
Molecular Formula	C ₅ H ₆ N ₂ O ₃	[4]
Molecular Weight	142.11 g/mol	[4]
Appearance	White to almost white powder or crystal	[4]
Melting Point	344 °C	[4]
Purity	≥ 98% (GC)	[4]
Storage Conditions	Store at 2 - 8 °C	[4]
Computed XLogP3-AA	-0.8	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	3	[1]

Spectroscopic Data: While a comprehensive public database of the spectra for this specific compound is not readily available, typical spectral characteristics for uracil derivatives can be inferred. The PubChem database provides links to spectral information.[\[1\]](#) Key expected spectral features would include:

- ¹H NMR: Signals corresponding to the methoxy protons, the C6-H proton, and the N-H protons.
- ¹³C NMR: Resonances for the methoxy carbon, and the pyrimidine ring carbons, including the carbonyl carbons.
- IR Spectroscopy: Characteristic peaks for N-H stretching, C=O stretching, and C-O stretching.

- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight.

Experimental Protocols

2,4-Dihydroxy-5-methoxypyrimidine is a pivotal intermediate in the synthesis of more complex molecules, particularly chlorinated pyrimidines used in pharmaceuticals and agrochemicals.

Synthesis of 2,4-Dihydroxy-5-methoxypyrimidine

A common synthetic route involves a condensation and cyclization reaction.[\[5\]](#)

Reaction Scheme: (Reactants) → α -methoxy- β -ethoxy-acrylic acid methyl ester → 2,4-Dihydroxy-5-methoxypyrimidine

Detailed Protocol:

- Condensation: Ethyl formate and solid sodium methoxide are reacted in a suitable vessel with stirring. The reaction mixture is then cooled.
- Addition: Methyl methoxyacetate is added to the cooled mixture to carry out a condensation reaction, forming an intermediate, α -methoxy- β -ethoxy-acrylic acid methyl ester.
- Cyclization: Methanol and urea are then added to the intermediate. The mixture is refluxed.
- Work-up: After the reaction is complete, the mixture is concentrated, dissolved in water, cooled, and then neutralized.
- Isolation: The resulting solid, 2,4-dihydroxy-5-methoxypyrimidine, is isolated by filtration and dried.

Synthesis of 2,4-Dichloro-5-methoxypyrimidine (A Key Derivative)

This protocol details the conversion of 2,4-dihydroxy-5-methoxypyrimidine to a key dichloro-derivative, which is a versatile building block.

Reaction Scheme: 2,4-Dihydroxy-5-methoxypyrimidine + POCl_3 → 2,4-Dichloro-5-methoxypyrimidine

Detailed Protocol:

- **Reaction Setup:** In a nitrogen-purged reaction vessel, 2,4-dihydroxy-5-methoxypyrimidine (e.g., 0.1 mol), a solvent (e.g., toluene, 100 ml), and phosphorus oxychloride (e.g., 0.2 mol) are combined with stirring.
- **Addition of Base:** An alkaline substance such as pyridine (e.g., 0.15 mol) is added to the mixture.
- **Reflux:** The reaction mixture is heated to reflux (around 100-160 °C) and maintained for a period of 2 to 6 hours. The reaction progress is monitored by a suitable chromatographic technique (e.g., LC).
- **Quenching:** After the reaction is complete, the mixture is cooled and slowly added to a mixture of water and ice with stirring, ensuring the temperature does not exceed 5 °C.
- **Isolation and Purification:** The precipitated solid crude product is collected by filtration. The filter cake is washed with water until neutral and then dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like heptane to yield pure 2,4-dichloro-5-methoxypyrimidine.

Biological and Pharmaceutical Significance

2,4-Dihydroxy-5-methoxypyrimidine serves as a crucial starting material in the synthesis of a variety of biologically active compounds.^[2] Its derivatives have shown potential in several therapeutic areas.

- **Antiviral Agents:** The nucleoside analog, 5-methoxymethyl-2'-deoxyuridine (MMUdR), derived from 5-methoxyuracil, has demonstrated inhibitory activity against Herpes Simplex Virus type 1 (HSV-1).^[6] Its mechanism is believed to involve phosphorylation by a virus-induced deoxythymidine kinase, suggesting interference with viral DNA replication.^[7] This highlights the potential for developing selective antiviral therapies based on this scaffold. An enhanced antiviral effect was observed when MMUdR was combined with other antiviral drugs like IUdR, Ara-A, or Ara-C, suggesting a different mechanism of action.^{[6][8]}
- **Anticancer Research:** As an analog of uracil, a fundamental component of nucleic acids, 5-methoxyuracil derivatives are of interest in anticancer research.^[2] Many anticancer drugs

are antimetabolites that interfere with nucleic acid synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells.

- Agrochemicals: This compound is also used in the formulation of herbicides and fungicides, contributing to crop protection and yield enhancement.[\[2\]](#)

Diagrams

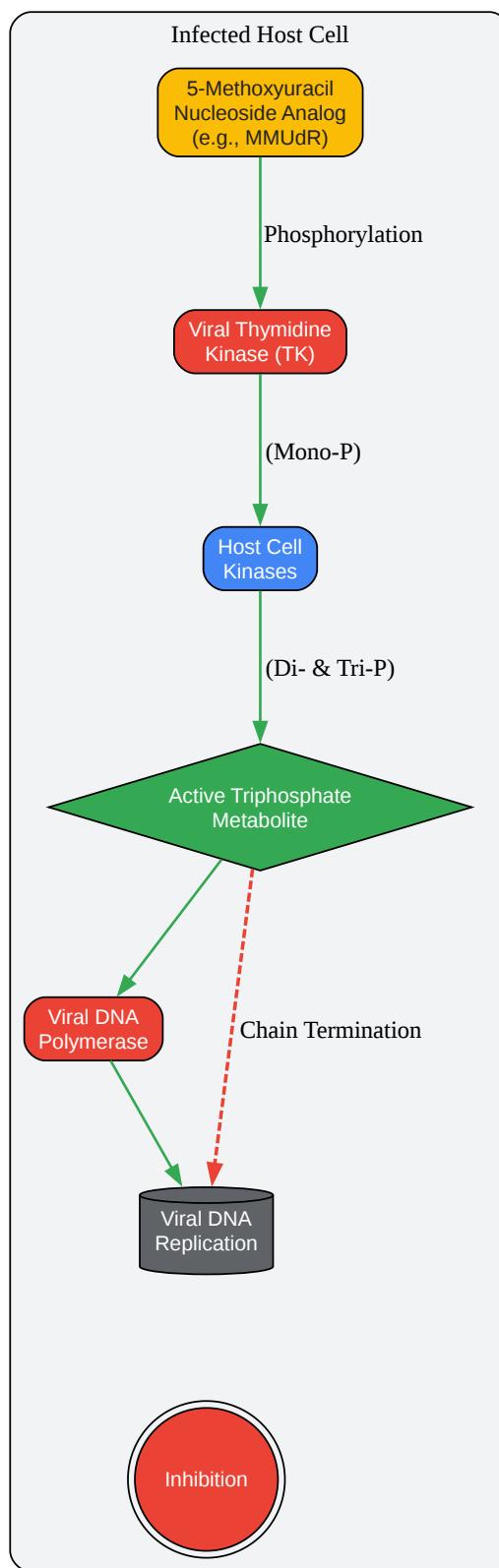
Synthesis Workflow

The following diagram illustrates the synthetic pathway from 2,4-dihydroxy-5-methoxypyrimidine to the versatile intermediate, 2,4-dichloro-5-methoxypyrimidine.

Caption: Synthesis of 2,4-dichloro-5-methoxypyrimidine.

Postulated Antiviral Mechanism of Action

This diagram depicts the proposed mechanism of action for 5-methoxyuracil nucleoside analogs against Herpes Simplex Virus.



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Caption: Antiviral mechanism of a 5-methoxyuracil derivative.

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